Product packaging for Methyl 4-methyl-2-pentenoate(Cat. No.:CAS No. 20515-15-5; 50652-78-3)

Methyl 4-methyl-2-pentenoate

Cat. No.: B2411238
CAS No.: 20515-15-5; 50652-78-3
M. Wt: 128.171
InChI Key: YVOAQDZUARKSRL-SNAWJCMRSA-N
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Description

Contextualization within Unsaturated Ester Chemistry

Methyl 4-methyl-2-pentenoate, with the chemical formula C₇H₁₂O₂, belongs to the class of α,β-unsaturated esters. This structural motif, characterized by a carbon-carbon double bond conjugated with a carbonyl group, is of fundamental importance in organic synthesis. The electronic interplay between the alkene and the ester functional groups imparts unique reactivity to these molecules. The double bond is activated towards nucleophilic attack at the β-position (a conjugate addition or Michael reaction) due to the electron-withdrawing nature of the ester group. Furthermore, the ester moiety itself can undergo various transformations, such as hydrolysis, amidation, and reduction.

The reactivity of α,β-unsaturated esters like this compound makes them valuable intermediates in the construction of a wide array of organic compounds. Their utility is further enhanced by the potential for stereocontrol at the double bond (E/Z isomerism) and at the α- and β-positions, offering pathways to chiral molecules with specific three-dimensional arrangements.

Historical Perspectives on its Investigation

Early investigations into molecules structurally related to this compound laid the groundwork for understanding the behavior of unsaturated esters. A notable study in the field involved the thermal rearrangement of methyl cis-4-methyl-2-pentenoate. Research demonstrated that this compound undergoes a unimolecular rearrangement at elevated temperatures to form methyl 4-methyl-3-pentenoate. cdnsciencepub.com This transformation was proposed to proceed through a cyclic, six-membered transition state involving a 1,5-hydrogen transfer, a concept that contributed to the broader understanding of pericyclic reactions in organic chemistry. cdnsciencepub.com While not directly focused on the now more commonly studied trans isomer, this early work highlighted the intrinsic reactivity and potential for isomerization within this class of compounds.

Current Research Landscape and Significance of this compound

The contemporary significance of this compound in academic research is largely centered on its application as a key starting material and intermediate in the synthesis of natural products and other biologically active molecules.

A prominent example lies in the synthesis of insect pheromones. Research has identified methyl (E)-3-(2-hydroxyethyl)-4-methyl-2-pentenoate as the male-produced pheromone of the neotropical root weevil, Diaprepes abbreviatus, a significant agricultural pest. nih.govnih.govresearchgate.netallfordrugs.comusda.gov The synthesis of this pheromone often utilizes derivatives of this compound, underscoring the compound's importance in developing tools for pest management through strategies like mating disruption or trapping. The synthetic routes to this pheromone often involve the stereoselective introduction of functional groups onto the pentenoate backbone. nih.gov

Furthermore, the structural framework of this compound makes it a valuable precursor in asymmetric synthesis, where the goal is to create chiral molecules with a high degree of stereochemical purity. For instance, derivatives of 4-methyl-2-pentenoic acid have been employed in the asymmetric synthesis of β-lactams, a core structural motif in many antibiotic drugs. nii.ac.jp In one study, the conjugate addition of a chiral amine to (R)-(E)-tert-butyl 5-((tert-butyldimethylsilyl)oxy)-4-methyl-2-pentenoate proceeded with high diastereoselectivity, demonstrating the utility of this scaffold in controlling stereochemistry. nii.ac.jp Another example includes its use in the synthesis of a key fragment of psymberin, a potent cytotoxic agent from a marine sponge. nih.gov

The chemical properties and spectroscopic data for this compound are well-documented, providing a solid foundation for its use in these synthetic endeavors.

Table 1: Physical and Chemical Properties of this compound

PropertyValue
CAS Number 50652-78-3 nih.govscbt.com
Molecular Formula C₇H₁₂O₂ nih.govscbt.com
Molecular Weight 128.17 g/mol scbt.com
Boiling Point 74 °C nih.gov
Density 0.905 g/cm³ nih.gov

Table 2: Spectroscopic Data for this compound and Related Compounds

CompoundSpectroscopic Data
Methyl (E)-3-(2-hydroxyethyl)-4-methyl-2-pentenoate ¹H NMR (600 MHz, C₆D₆): δ 0.79 (d, J=6.6 Hz, (CH₃)₂), 2.01-2.08 (m, H-4), 2.76 (t, J=6.6 Hz, CH₂C=C), 3.34 (s, OCH₃), 3.70 (q, J=5.4 Hz, CH₂OH), 5.71 (br. s, H-2). allfordrugs.com
Methyl 3-hydroxy-4-methyl-2-methylenepentanoate ¹H NMR (CDCl₃): δ 0.95 (d, J=6.8 Hz, 6H), 1.90 (m, 1H), 3.78 (s, 3H), 4.20 (d, J=6.0 Hz, 1H), 5.80 (s, 1H), 6.20 (s, 1H). orgsyn.org
4-Methyl-2-pentanone ¹H NMR: Chemical shifts and coupling constants are available in spectral databases. chemicalbook.com¹³C NMR: Chemical shifts are available in spectral databases.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H12O2 B2411238 Methyl 4-methyl-2-pentenoate CAS No. 20515-15-5; 50652-78-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl (E)-4-methylpent-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O2/c1-6(2)4-5-7(8)9-3/h4-6H,1-3H3/b5-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVOAQDZUARKSRL-SNAWJCMRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C=CC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)/C=C/C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901347501
Record name Methyl (2E)-4-methyl-2-pentenoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901347501
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20515-15-5, 50652-78-3
Record name Methyl (2E)-4-methyl-2-pentenoate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 4-methyl-2-pentenoate
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Synthetic Methodologies and Reaction Pathways for Methyl 4 Methyl 2 Pentenoate

Established Synthetic Routes to Methyl 4-methyl-2-pentenoate

The traditional synthesis of this compound relies on several robust and well-documented chemical reactions. These methods, including esterification, olefin metathesis, and condensation reactions, form the foundation of its laboratory and potential industrial-scale production.

Esterification Reactions in this compound Synthesis

The most direct and common method for synthesizing this compound is the Fischer-Speier esterification of its corresponding carboxylic acid, 4-methyl-2-pentenoic acid, with methanol (B129727). sfu.ca This acid-catalyzed reaction is an equilibrium process where a carboxylic acid and an alcohol react to form an ester and water. byjus.com

The general mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH). masterorganicchemistry.comorganic-chemistry.org This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by methanol. pressbooks.pub The subsequent formation of a tetrahedral intermediate, followed by proton transfer and elimination of a water molecule, yields the protonated ester. masterorganicchemistry.comwikipedia.org A final deprotonation step gives the neutral this compound. pressbooks.pub

To drive the equilibrium towards the product and achieve high yields, the reaction is typically conducted using an excess of methanol, which can also serve as the solvent. masterorganicchemistry.comoperachem.com Additionally, the removal of water as it is formed, for example, through azeotropic distillation with a Dean-Stark apparatus, can significantly increase the conversion to the desired ester. wikipedia.orgoperachem.com

Table 1: Typical Conditions for Fischer-Speier Esterification

ParameterConditionRationale
Reactants 4-methyl-2-pentenoic acid, MethanolCarboxylic acid and alcohol precursors.
Catalyst Sulfuric Acid (H₂SO₄), p-Toluenesulfonic Acid (p-TsOH)Brønsted acid to protonate the carbonyl group. organic-chemistry.org
Solvent Excess Methanol or a non-polar solvent (e.g., Toluene)Drives equilibrium; Toluene allows for azeotropic water removal. wikipedia.org
Temperature RefluxProvides energy to overcome the activation barrier. operachem.com
Workup Neutralization, Extraction, and DistillationTo isolate and purify the final ester product.

Olefin Metathesis Approaches for this compound

Olefin metathesis has emerged as a powerful and versatile tool in organic synthesis for the formation of carbon-carbon double bonds. researchgate.net This reaction, which involves the redistribution of alkene fragments catalyzed by transition metal complexes like those developed by Grubbs and Schrock, can be applied to the synthesis of α,β-unsaturated esters. researchgate.net

A plausible route to this compound via this method is the cross-metathesis of a simple, readily available alkene, such as isobutylene (B52900) (2-methylpropene), with a suitable acrylate, like methyl acrylate. In this reaction, the fragments of the two olefins are exchanged to form the target product and ethylene (B1197577) gas. The evolution of gaseous ethylene provides a strong thermodynamic driving force for the reaction, shifting the equilibrium towards the products. researchgate.net

The choice of catalyst is crucial for the success of the reaction, with modern ruthenium-based catalysts (e.g., Grubbs catalysts) showing high functional group tolerance and activity. core.ac.uk This methodology is advantageous due to its high atom economy and often milder reaction conditions compared to classical methods. researchgate.net

Condensation Reactions Leading to this compound

Condensation reactions, particularly olefination reactions like the Horner-Wadsworth-Emmons (HWE) and Wittig reactions, provide a reliable pathway for the synthesis of α,β-unsaturated esters. wikipedia.orgmasterorganicchemistry.com These methods involve the reaction of a carbonyl compound with a phosphorus-stabilized carbanion.

In the context of this compound synthesis, the HWE reaction is particularly suitable. This reaction would involve the condensation of isobutyraldehyde (B47883) (2-methylpropanal) with a phosphonate (B1237965) reagent such as methyl diethylphosphonoacetate. The phosphonate is first deprotonated with a base (e.g., sodium hydride, NaH) to form a nucleophilic carbanion. This carbanion then adds to the aldehyde, and subsequent elimination of a dialkylphosphate salt yields the alkene. wikipedia.org A significant advantage of the HWE reaction is its strong preference for the formation of the (E)-alkene (trans isomer), which is often the desired stereoisomer for α,β-unsaturated esters. wikipedia.org

A general procedure for a similar synthesis involved a Swern oxidation of a primary alcohol to an aldehyde, followed by an HWE reaction with a phosphonate ester to furnish the corresponding (E)-α,β-unsaturated ester. nih.gov

Table 2: Horner-Wadsworth-Emmons (HWE) Synthesis of an α,β-Unsaturated Ester

StepReagents & ConditionsPurpose
1. Ylide Formation Methyl diethylphosphonoacetate, Base (e.g., NaH, i-PrMgBr) in an aprotic solvent (e.g., THF, Toluene)Deprotonation of the phosphonate to generate the stabilized carbanion. wikipedia.orgumich.edu
2. Olefination Isobutyraldehyde added to the carbanion solution; Reaction at 0 °C to reflux.Nucleophilic attack of the carbanion on the aldehyde, followed by elimination to form the C=C double bond. umich.edu
3. Workup Aqueous quench, extraction, and purification (e.g., column chromatography)Isolation of the predominantly (E)-Methyl 4-methyl-2-pentenoate product.

The related Wittig reaction, using a phosphonium (B103445) ylide like methyl (triphenylphosphoranylidene)acetate, also achieves the same transformation, though stabilized ylides used for ester synthesis often provide lower reactivity compared to their HWE counterparts. masterorganicchemistry.comorganic-chemistry.org

Novel Synthetic Strategies for this compound and its Stereoisomers

Modern synthetic chemistry seeks not only to create molecules but to do so with high efficiency, stereocontrol, and environmental consideration. Novel strategies for this compound reflect these goals, focusing on asymmetric synthesis and the principles of green chemistry.

Asymmetric Synthesis of Enantiopure this compound

The synthesis of specific stereoisomers of chiral molecules is of paramount importance, particularly in the fields of pharmaceuticals and agrochemicals. For molecules like this compound, where the precursor acid or related structures can possess chirality, asymmetric synthesis provides a route to enantiomerically pure forms.

One powerful strategy involves the use of chiral auxiliaries. For instance, the Evans asymmetric aldol (B89426) reaction utilizes a chiral oxazolidinone auxiliary attached to an acyl group. nih.gov In a synthesis targeting a portion of the natural product psymberin, an Evans auxiliary was used to control the stereochemistry of an aldol addition, a key step in a sequence starting from ethyl 4-methylpentenoate. nih.gov After the desired stereocenter is set, the auxiliary is cleaved and the resulting chiral carboxylic acid can be esterified. nih.gov

Another approach is asymmetric conjugate addition. Research has shown that the addition of chiral nitrogen nucleophiles to α,β-unsaturated esters can proceed with very high diastereoselectivity. For example, the conjugate addition of a chiral N-benzyl-N-(1-phenylethyl)amine to a chiral pentenoate ester produced the syn- or anti-adduct with nearly 100% diastereomeric excess, depending on the chirality of the amine used. Such adducts can then be further transformed into complex chiral targets.

Green Chemistry Approaches in this compound Synthesis

Green chemistry principles aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The synthesis of this compound can be approached through several green strategies.

A prominent green route involves the use of biomass-derived starting materials. rsc.org Gamma-valerolactone (GVL), a platform chemical readily available from the catalytic conversion of carbohydrates, can be transformed into mixtures of methyl pentenoates. google.com This process can be achieved through a ring-opening reaction of GVL with methanol over a solid acid catalyst. The resulting mixture of pentenoate isomers can then potentially be isomerized or used in subsequent reactions like metathesis to produce value-added chemicals, aligning with the goals of a sustainable chemical industry. google.com

Furthermore, the reactions themselves can be made greener. Olefin metathesis is considered a green reaction due to its high atom economy and catalytic nature. researchgate.net Additionally, the development of chemo-enzymatic methods, which combine the selectivity of enzymes with the efficiency of chemical reactions, represents a significant advance. beilstein-journals.org For example, a one-pot process combining the enzymatic reduction of a carboxylic acid to an aldehyde followed by a chemical Wittig reaction provides a sustainable route to α,β-unsaturated esters from abundant, renewable fatty acids. beilstein-journals.org The use of photocatalysis with organic dyes to activate carboxylic acids for C-C bond formation under mild, visible-light conditions is another innovative, eco-friendly approach. rsc.org

Mechanistic Elucidations of this compound Formation

The formation of this compound and its isomers can be understood through the elucidation of their reaction mechanisms. These mechanisms provide a detailed, step-by-step description of bond breaking and formation, as well as the roles of intermediates and transition states.

In the case of the Fischer esterification, the mechanism begins with the protonation of the carbonyl oxygen of 4-methyl-2-pentenoic acid by the acid catalyst. This enhances the electrophilicity of the carbonyl carbon, which is then attacked by the nucleophilic oxygen of methanol. A proton transfer from the methanol-derived portion to one of the hydroxyl groups follows, creating a good leaving group (water). The elimination of water and subsequent deprotonation of the carbonyl oxygen yields the final product, this compound, and regenerates the acid catalyst.

The thermal rearrangement of methyl cis-4-methyl-2-pentenoate to methyl 4-methyl-3-pentenoate provides insight into the dynamic behavior of this system. cdnsciencepub.comcdnsciencepub.com This isomerization has been shown to proceed via a unimolecular, first-order reaction. cdnsciencepub.comcdnsciencepub.com The proposed mechanism involves a cyclic, 1,5-hydrogen transfer. cdnsciencepub.comcdnsciencepub.com In this process, a hydrogen atom from the methyl group at the 4-position is transferred to the carbonyl oxygen through a six-membered transition state. This concerted pericyclic reaction results in the formation of an enol intermediate, which then tautomerizes to the more stable β,γ-unsaturated ester. The activation parameters for this reaction, specifically a moderately high activation enthalpy and a negative entropy of activation, support the proposed cyclic and ordered transition state. cdnsciencepub.comcdnsciencepub.com

Mechanistic studies of allylic substitution on 4-bromo-4-methyl-2-pentenoate have revealed the potential for both S_N and S_N' pathways. bgu.ac.il The reaction with certain carbon nucleophiles, such as the lithium enolate of methyl phenylacetate (B1230308) in THF, can lead to cyclopropane (B1198618) formation. bgu.ac.il However, with other nucleophiles and conditions, such as lithiated aminonitriles in a THF-HMPA solvent system, a mixture of S_N and S_N' products is observed, suggesting a radical-based mechanism. bgu.ac.il In contrast, reactions with arylaceto- and propionitriles predominantly yield the S_N' "anti-Michael" addition product. bgu.ac.il

The following table summarizes key mechanistic features of reactions related to this compound.

Reaction Proposed Mechanism Key Features Intermediate(s)/Transition State(s)
Fischer EsterificationAcid-catalyzed nucleophilic acyl substitutionProtonation of carbonyl, nucleophilic attack by alcohol, tetrahedral intermediate, elimination of water.Protonated carboxylic acid, Tetrahedral intermediate
Thermal Rearrangement of methyl cis-4-methyl-2-pentenoate1,5-Hydrogen transferUnimolecular, pericyclic reaction. cdnsciencepub.comcdnsciencepub.comCyclic six-membered transition state, Enol intermediate
Allylic Substitution on 4-bromo-4-methyl-2-pentenoateS_N, S_N', RadicalRegioselectivity dependent on nucleophile and solvent. bgu.ac.ilCarbocation intermediates, Radical intermediates

Chemical Reactivity and Transformation Mechanisms of Methyl 4 Methyl 2 Pentenoate

Electrophilic Addition Reactions of the Alkene Moiety in Methyl 4-methyl-2-pentenoate

The double bond in this compound is susceptible to electrophilic attack. In these reactions, an electrophile is attracted to the electron-rich π-bond of the alkene. The stability of the resulting carbocation intermediate plays a crucial role in determining the regioselectivity of the addition, often following Markovnikov's rule. This rule posits that in the addition of a protic acid to an unsymmetrical alkene, the acidic hydrogen attaches to the carbon with more hydrogen substituents, and the halide group attaches to the carbon with more alkyl substituents.

Common electrophilic addition reactions include:

Halogenation: Reaction with halogens such as chlorine (Cl₂) or bromine (Br₂) leads to the addition of two halogen atoms across the double bond. For instance, the reaction with Cl₂ would yield 2,3-dichloro-4-methylpentane. quora.com

Hydrohalogenation: The addition of hydrogen halides (e.g., HBr, HCl) results in the formation of a haloalkane. With an unsymmetrical alkene like this compound, two constitutional isomers can be formed. quora.com The reaction with HBr, for example, would produce a mixture of methyl 2-bromo-4-methylpentanoate and methyl 3-bromo-4-methylpentanoate. quora.com The formation of the more stable carbocation intermediate governs the major product. msu.edu

Table 1: Products of Electrophilic Addition to 4-methyl-2-pentene

ReagentProduct(s)
Cl₂2,3-dichloro-4-methylpentane
HBr2-bromo-4-methylpentane and 3-bromo-4-methylpentane

Note: The table describes the reactivity of a similar alkene, 4-methyl-2-pentene, to illustrate the expected products for the alkene moiety in this compound. quora.com

Nucleophilic Reactions Involving the Ester Group of this compound

The ester group in this compound contains an electrophilic carbonyl carbon, which is a target for nucleophiles. These reactions typically involve the substitution of the methoxy (B1213986) group (-OCH₃).

Key nucleophilic reactions include:

Hydrolysis: In the presence of an acid or base catalyst and water, the ester can be hydrolyzed back to its constituent carboxylic acid (4-methyl-2-pentenoic acid) and methanol (B129727).

Transesterification: Reaction with another alcohol in the presence of an acid or base catalyst results in the exchange of the alkoxy group. For example, reacting this compound with ethanol (B145695) would yield ethyl 4-methyl-2-pentenoate and methanol.

Amidation: Reaction with ammonia (B1221849) or primary or secondary amines can convert the ester into an amide.

Grignard Reactions: Organometallic reagents, such as Grignard reagents (R-MgX), are strong nucleophiles that can add to the carbonyl carbon. This typically leads to the formation of a tertiary alcohol after a second addition and subsequent workup.

Thermal and Photochemical Rearrangements of this compound

Research has shown that at elevated temperatures, methyl cis-4-methyl-2-pentenoate undergoes a unimolecular rearrangement to form methyl 4-methyl-3-pentenoate. cdnsciencepub.com This transformation is a first-order reaction and is believed to proceed through a cyclic, six-membered transition state, which is characteristic of a 1,5-hydrogen transfer mechanism. cdnsciencepub.com

In a study conducted at 252 °C, the rate constant for this rearrangement was determined to be 4.28 × 10⁻⁵ s⁻¹. cdnsciencepub.com The activation parameters were also calculated, with the enthalpy of activation (ΔH‡) being 37.5 ± 2 kcal/mole and the entropy of activation (ΔS‡) being -8.2 ± 4 e.u. cdnsciencepub.com The negative entropy of activation supports the proposed highly ordered, cyclic transition state. cdnsciencepub.comcdnsciencepub.com This type of thermal rearrangement is considered a general mechanism for the equilibration of α,β- and β,γ-unsaturated esters. cdnsciencepub.com

Table 2: Kinetic Data for the Thermal Rearrangement of Methyl cis-4-methyl-2-pentenoate at 252 °C

ParameterValue
Rate Constant (k)4.28 × 10⁻⁵ s⁻¹
Enthalpy of Activation (ΔH‡)37.5 ± 2 kcal/mole
Entropy of Activation (ΔS‡)-8.2 ± 4 e.u.

Data from a study on the thermal rearrangement of α,β- to β,γ-unsaturated esters. cdnsciencepub.com

Catalytic Transformations of this compound

Catalytic hydrogenation is a common method for reducing the carbon-carbon double bond of an alkene to a single bond. In the presence of a metal catalyst such as platinum, palladium, or nickel, and a source of hydrogen (H₂), this compound is converted to methyl 4-methylpentanoate. study.combrainly.com This reaction saturates the alkene moiety without affecting the ester group under typical conditions. The product of this reaction is 2-methylpentane (B89812) if the starting material is 4-methyl-2-pentene. study.combrainly.com

The alkene moiety of this compound can undergo various oxidation reactions. The specific products depend on the oxidizing agent used.

Epoxidation: Reaction with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), would form an epoxide, methyl 3-(isopropyloxiran-2-yl)acetate.

Dihydroxylation: Treatment with reagents like osmium tetroxide (OsO₄) followed by a reducing agent, or cold, dilute potassium permanganate (B83412) (KMnO₄), would lead to the formation of a diol, methyl 2,3-dihydroxy-4-methylpentanoate.

Oxidative Cleavage: Strong oxidizing agents like hot, concentrated potassium permanganate or ozone (O₃) followed by an oxidative or reductive workup can cleave the double bond, resulting in the formation of smaller carbonyl-containing compounds. For instance, ozonolysis with a reductive workup (e.g., with dimethyl sulfide) would yield methyl 3-oxobutanoate and acetone (B3395972).

Other Catalyzed Conversions

Beyond common transformations, this compound, as an α,β-unsaturated ester, is susceptible to a variety of other catalyzed conversions that modify its carbon skeleton or introduce new functional groups. These reactions are crucial for synthesizing more complex molecules. Key examples include hydroformylation, Michael addition, and isomerization.

Hydroformylation

Hydroformylation, also known as the oxo process, involves the addition of a formyl group (–CHO) and a hydrogen atom across the carbon-carbon double bond. wikipedia.org This reaction is a significant industrial method for producing aldehydes from alkenes using a catalyst, typically based on transition metals like rhodium or cobalt, in the presence of carbon monoxide and hydrogen. uni-bielefeld.deacs.org For an α,β-unsaturated ester like this compound, hydroformylation can theoretically yield different isomeric aldehydes depending on where the formyl group attaches.

The regioselectivity of the reaction is highly dependent on the catalyst system and reaction conditions. researchgate.net

Branched Aldehyde (α-product): Addition of the formyl group to the α-carbon (C2) results in a branched aldehyde. This outcome is favored by low temperatures, high carbon monoxide pressure, and an excess of certain ligands like phosphines, which can sterically hinder isomerization. wikipedia.org

Linear Aldehyde (β-product): Addition at the β-carbon (C3) yields a linear aldehyde. Unmodified rhodium catalysts, which may form rhodium carbonyl clusters under reaction conditions, have been shown to exhibit high regioselectivity towards the β-aldehyde for β-substituted α,β-unsaturated carboxylates. uni-bielefeld.deresearchgate.net High temperatures and low CO pressure can also favor the formation of the more thermodynamically stable β-isomer by promoting isomerization of the initial product. wikipedia.org

Catalyst SystemTypical ConditionsMajor Product Type
Phosphine-Modified RhodiumLow Temperature, High CO Pressureα-Aldehyde (Branched)
Unmodified Rhodium (e.g., [Rh6(CO)16])High Temperature, Low CO Pressureβ-Aldehyde (Linear)
Cobalt Carbonyl (e.g., Co2(CO)8)High Temperature & PressureMixture, often favors linear

Michael Addition (Conjugate Addition)

The Michael addition is a fundamental carbon-carbon bond-forming reaction where a nucleophile adds to an α,β-unsaturated carbonyl compound (the Michael acceptor) at the β-carbon position. wikipedia.orgmasterorganicchemistry.com this compound is an ideal Michael acceptor due to the electron-withdrawing nature of the ester group, which polarizes the double bond.

The reaction is typically catalyzed by a base, which deprotonates a "Michael donor" to generate the active nucleophile (e.g., an enolate). masterorganicchemistry.com However, transition metal and lanthanide-based catalysts, which can function under neutral conditions, have also been developed to minimize side reactions. arkat-usa.org A wide range of nucleophiles can participate in this reaction.

Common Michael donors include:

Carbon Nucleophiles: Doubly stabilized carbanions from compounds like malonic esters, β-ketoesters, and cyanoacetates. organic-chemistry.org

Heteroatom Nucleophiles: Amines (aza-Michael addition) and alcohols (oxa-Michael addition) can also add to the double bond, often under acid or base catalysis. wikipedia.orgsemanticscholar.org

The mechanism involves the attack of the nucleophile on the β-carbon, forming a new enolate intermediate, which is then protonated to yield the final 1,4-addition product. masterorganicchemistry.com

Isomerization

Catalyzed isomerization can alter the structure of this compound, primarily through the migration of the carbon-carbon double bond. Transition metal catalysts, such as iron carbonyl complexes, are known to promote the isomerization of olefinic esters. chemsrc.com Depending on the catalyst and conditions, the conjugated C2=C3 double bond in this compound could potentially be shifted to other positions within the molecule, such as the C3=C4 or C4=C5 positions, to form isomeric unsaturated esters. This transformation is often a competing or preceding step in other catalytic reactions like hydroformylation or metathesis.

Radical Reactions of this compound

The reactivity of this compound is also defined by its interactions with radical species. These reactions are typically initiated by light (photolysis) or the thermal decomposition of a radical initiator. The molecule offers two primary sites for radical attack: the C=C double bond and the C-H bonds of the alkyl chain.

Reaction with Hydroxyl Radicals (OH•)

In atmospheric or environmental chemistry, the hydroxyl radical (OH•) is a highly reactive oxidant. Its reaction with a molecule like this compound can proceed via two main pathways:

Addition to the Double Bond: The OH radical can add to either the α-carbon (C2) or the β-carbon (C3) of the double bond. For structurally similar α,β-unsaturated esters like methyl methacrylate, the addition of the OH radical to the terminal carbon of the double bond is the dominant pathway. nih.gov This addition forms a hydroxyalkyl radical intermediate. In the presence of nitrogen oxides (NOx), this intermediate can react further, often leading to bond cleavage and the formation of smaller oxygenated products like aldehydes and ketones. nih.gov

Hydrogen Abstraction: The OH radical can abstract a hydrogen atom from the alkyl portion of the molecule. The most likely site for abstraction is the tertiary C-H bond on the isopropyl group (at C4), as this would form the most stable tertiary alkyl radical. Studies on the reaction of OH radicals with alkanes containing similar structural motifs, such as 2,2,4-trimethylpentane, have shown that abstraction from weaker C-H bonds is a significant process, leading to the formation of products like acetone and 2-methylpropanal after subsequent reactions. nih.gov

The relative importance of these two pathways depends on reaction conditions and the specific structure of the ester.

Photochemical and Radical Additions

The double bond in this compound is susceptible to radical addition reactions. These reactions can be initiated photochemically, where UV light generates radicals from a sensitizer (B1316253) (like acetone) or breaks weak bonds in the reactants themselves. sigmaaldrich.com For example, the acetone-initiated photochemical amidation of the related compound methyl 4-pentenoate proceeds via a radical mechanism to form a 1:1 adduct. sigmaaldrich.comsigmaaldrich.com

Similarly, free-radical additions, such as the addition of hydrogen bromide (HBr) in the presence of peroxides (an anti-Markovnikov addition), are expected to occur. In this type of reaction, a bromine radical (Br•) would add to the double bond, favoring the formation of the more stable carbon radical intermediate before subsequent hydrogen abstraction. The reactivity of the structurally similar 4-methyl-2-pentene, which undergoes free-radical substitution with halogens under UV light, further supports the susceptibility of this carbon skeleton to radical-initiated transformations. quora.com

Radical SpeciesPrimary Reaction PathwayPotential Intermediate(s)Example Products
Hydroxyl Radical (OH•)Addition to C=C bondHydroxyalkyl radicalAldehydes, Ketones (e.g., Methyl pyruvate)
Hydroxyl Radical (OH•)H-atom abstraction from C4Tertiary alkyl radicalAcetone, 2-Methylpropanal
Bromine Radical (Br•)Addition to C=C bondBromoalkyl radicalBromo-substituted methyl pentanoate

Advanced Spectroscopic and Analytical Characterization of Methyl 4 Methyl 2 Pentenoate

Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations

NMR spectroscopy serves as a cornerstone for the structural elucidation of organic molecules by mapping the chemical environments of magnetically active nuclei, primarily ¹H (protons) and ¹³C (carbon-13).

Proton NMR (¹H NMR) Analysis

The ¹H NMR spectrum of methyl 4-methyl-2-pentenoate is predicted to exhibit five distinct signals, corresponding to the five unique proton environments in the molecule. The trans-configuration of the double bond significantly influences the coupling constant between the vinylic protons.

Based on established chemical shift principles for α,β-unsaturated esters, the expected signals are as follows:

A doublet for the six chemically equivalent protons of the two methyl groups (C5), split by the adjacent methine proton.

A multiplet for the single methine proton (C4), which is coupled to the two adjacent methyl groups and the vinylic proton at C3.

A doublet of doublets for the vinylic proton at C2, coupled to the vinylic proton at C3 and the methine proton at C4.

A doublet of doublets for the vinylic proton at C3, coupled to the vinylic proton at C2.

A singlet for the three protons of the ester's methyl group (C1').

Table 1: Predicted ¹H NMR Spectral Data for this compound

Protons Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration
-CH(CH₃)₂ ~ 1.0 Doublet ~ 6.8 6H
-CH(CH₃)₂ ~ 2.5 Multiplet - 1H
=CH-COOCH₃ ~ 5.8 Doublet ~ 15.6 1H
-CH=CH-COOCH₃ ~ 6.9 Doublet of Doublets ~ 15.6, ~6.5 1H

Carbon-13 NMR (¹³C NMR) Analysis

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, seven distinct signals are expected, one for each unique carbon atom. The chemical shifts are influenced by hybridization and proximity to electronegative atoms like oxygen.

The expected chemical shift regions are:

The carbonyl carbon (C1) of the ester group is expected to appear furthest downfield (160-170 ppm).

The two sp² hybridized carbons of the double bond (C2 and C3) will resonate in the vinylic region (120-150 ppm).

The sp³ hybridized carbons, including the methoxy (B1213986) carbon, the methine carbon, and the two equivalent methyl carbons, will appear in the upfield region of the spectrum.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Atom Predicted Chemical Shift (δ, ppm)
C1 (C=O) ~ 167
C2 (=CH) ~ 121
C3 (=CH) ~ 150
C4 (-CH) ~ 31
C5 (-CH₃) ~ 21

Two-Dimensional NMR Techniques

To definitively assign the ¹H and ¹³C signals, two-dimensional (2D) NMR techniques are employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For this compound, a COSY spectrum would show cross-peaks connecting the C4 methine proton to the C5 methyl protons and the C3 vinylic proton. A strong correlation would also be observed between the vinylic protons at C2 and C3, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly attached proton and carbon atoms. An HSQC spectrum would show a cross-peak for each C-H bond, directly linking the proton signals to their corresponding carbon signals. For instance, the proton signal at ~3.7 ppm would correlate with the carbon signal at ~51 ppm, assigning them to the methoxy group.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC experiments show correlations between protons and carbons over two or three bonds. This is crucial for identifying quaternary carbons and piecing together the molecular structure. Key HMBC correlations would include the methoxy protons (~3.7 ppm) to the carbonyl carbon (C1, ~167 ppm) and the vinylic proton at C2 (~5.8 ppm) to the carbonyl carbon (C1).

Mass Spectrometry (MS) Applications in this compound Characterization

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules, providing information about the molecular weight and elemental composition, as well as structural details through fragmentation analysis.

Electron Ionization Mass Spectrometry (EI-MS)

In EI-MS, the molecule is bombarded with high-energy electrons, leading to ionization and extensive fragmentation. The resulting mass spectrum displays the molecular ion (M⁺˙) and various fragment ions, which provide a characteristic fingerprint of the compound. ambeed.com

The mass spectrum of this compound (molar mass: 128.17 g/mol ) shows a molecular ion peak at m/z 128. The fragmentation pattern is consistent with that of an α,β-unsaturated ester. ambeed.comnih.gov Key observed fragments include:

m/z 113: This peak likely corresponds to the loss of a methyl radical (•CH₃) from the isopropyl group, which is a common fragmentation pathway.

m/z 97: This fragment can be attributed to the loss of the methoxy group (•OCH₃, 31 Da) from the molecular ion. This is a characteristic α-cleavage for methyl esters.

m/z 69: A prominent peak that can be formed through the loss of the entire methoxycarbonyl group (•COOCH₃, 59 Da).

m/z 40 & 73: These smaller fragments represent further cleavages of the carbon chain. ambeed.com

Table 3: Major Fragment Ions in the EI-MS of this compound

m/z Proposed Identity / Loss
128 [M]⁺˙ (Molecular Ion)
113 [M - •CH₃]⁺
97 [M - •OCH₃]⁺
73 [COOCH₃ + H]⁺ or other fragments
69 [M - •COOCH₃]⁺

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry measures the m/z values with very high accuracy (typically to four or more decimal places). This precision allows for the determination of the exact elemental composition of the molecular ion and its fragments, distinguishing between ions with the same nominal mass but different chemical formulas.

For this compound, the calculated exact mass for the molecular formula C₇H₁₂O₂ is 128.08373 Da. nih.gov An HRMS measurement confirming this exact mass for the molecular ion peak would provide unambiguous evidence for the compound's elemental composition, ruling out other potential structures with the same nominal mass. nih.gov

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques used to probe the vibrational modes of molecules. For this compound, these methods provide a molecular fingerprint, allowing for the identification of its key functional groups. The vibrational spectrum is primarily dictated by the α,β-unsaturated ester moiety and the isopropyl group.

The IR spectrum is expected to show a strong absorption band for the C=O (carbonyl) stretching of the ester group. Due to conjugation with the C=C double bond, this peak is typically found at a slightly lower wavenumber (around 1720-1740 cm⁻¹) compared to a saturated ester. The C=C stretching vibration is expected in the 1640-1680 cm⁻¹ region. The C-O stretching vibrations of the ester group will produce strong bands in the 1100-1300 cm⁻¹ region. Additionally, C-H stretching vibrations from the methyl and isopropyl groups will appear just below 3000 cm⁻¹.

Raman spectroscopy, which relies on inelastic scattering of light, complements IR spectroscopy. The C=C double bond, being more polarizable, typically yields a strong Raman signal. The symmetric vibrations of the molecule are often more prominent in the Raman spectrum. For instance, the symmetric stretching of the C-C bonds within the isopropyl group would be readily observable.

A summary of the expected key vibrational modes for this compound is presented below.

Vibrational ModeFunctional GroupExpected Wavenumber (cm⁻¹) (IR)Expected Wavenumber (cm⁻¹) (Raman)Intensity
C=O Stretchα,β-Unsaturated Ester1720 - 17401720 - 1740Strong (IR), Medium (Raman)
C=C StretchAlkene1640 - 16801640 - 1680Medium (IR), Strong (Raman)
C-H StretchAlkane (sp³)2850 - 29602850 - 2960Strong
=C-H StretchAlkene (sp²)3010 - 30953010 - 3095Medium
C-O StretchEster1100 - 13001100 - 1300Strong (IR), Weak (Raman)
C-H BendMethyl/Isopropyl1370 - 14701370 - 1470Medium

Chromatographic Techniques for Separation and Quantification

Chromatography is indispensable for the separation of this compound from reaction mixtures or natural sources and for its precise quantification. Gas chromatography and high-performance liquid chromatography are the most common techniques employed for this class of compounds.

Gas chromatography is an ideal technique for the analysis of volatile and thermally stable compounds like this compound. In GC, the compound is vaporized and separated based on its boiling point and interaction with the stationary phase of the column.

A common detector for quantification is the Flame Ionization Detector (FID), which offers high sensitivity for organic compounds. For structural confirmation, GC is often coupled with Mass Spectrometry (GC-MS), providing both retention time data and a mass spectrum of the compound. nist.gov The Kovats retention index is a standardized measure of a compound's retention in GC, which helps in its identification. The experimental Kovats retention index for this compound on a standard polar column is reported to be 1229. nih.gov

ParameterValue/Description
Compound This compound
Technique Gas Chromatography (GC)
Kovats Retention Index 1229 (Standard Polar Column) nih.gov
Typical Column Capillary column (e.g., DB-1, DB-5, HP-INNOWax)
Typical Detector Flame Ionization Detector (FID), Mass Spectrometer (MS)

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the separation and analysis of a wide range of compounds, including fatty acid methyl esters (FAMEs). hplc.eusigmaaldrich.com For this compound, reversed-phase HPLC (RP-HPLC) is the most suitable mode. In RP-HPLC, a nonpolar stationary phase (like C18) is used with a polar mobile phase.

The separation is based on the compound's hydrophobicity. A mobile phase consisting of a mixture of acetonitrile (B52724) and water is commonly employed. sielc.comresearchgate.net Detection is typically achieved using an ultraviolet (UV) detector, as the α,β-unsaturated carbonyl system provides a chromophore that absorbs in the UV region (around 200-220 nm). Evaporative Light Scattering Detectors (ELSD) can also be used for compounds lacking a strong chromophore. gerli.com

ParameterDescription
Technique High-Performance Liquid Chromatography (HPLC)
Mode Reversed-Phase (RP)
Typical Stationary Phase C18 (Octadecylsilane)
Typical Mobile Phase Acetonitrile/Water Gradient sielc.comresearchgate.net
Typical Detector UV-Vis Detector, Evaporative Light Scattering Detector (ELSD) gerli.com

X-ray Crystallography of this compound and its Complexes

X-ray crystallography is the definitive analytical method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique involves diffracting a beam of X-rays off a single crystal of the substance. The resulting diffraction pattern is then used to calculate the electron density map and, ultimately, the molecular structure.

A thorough review of the current scientific literature and crystallographic databases reveals no published single-crystal X-ray diffraction data for this compound or any of its metal or organic complexes. The absence of such data is likely due to the physical state of the compound, which is a liquid at or near room temperature. Obtaining the single crystals of sufficient size and quality required for X-ray diffraction analysis can be exceptionally challenging for low-melting-point liquids. Crystallization would require specialized cryogenic techniques, which may not have been applied to this specific compound to date.

Computational Chemistry and Theoretical Investigations of Methyl 4 Methyl 2 Pentenoate

Quantum Chemical Calculations on Molecular Structure and Conformation

Quantum chemical calculations are fundamental to understanding the three-dimensional structure and conformational preferences of Methyl 4-methyl-2-pentenoate. The molecule's structure, featuring a conjugated system and an isopropyl group, allows for various spatial arrangements of its atoms.

Theoretical studies on unsaturated esters utilize methods like Density Functional Theory (DFT) to explore different conformations and their relative energies. For short-chain fatty acid methyl esters (FAMEs), it has been shown that the lowest energy conformer typically possesses an "all-trans" structure along the carbon backbone. researchgate.net However, other conformers with different torsions around the backbone bonds often lie close in energy to this global minimum. researchgate.net

For the isomers of unsaturated C6 methyl esters, including the class to which this compound belongs, detailed quantum chemical calculations have been performed. rsc.org Geometry optimizations and frequency calculations for the reactants, products, and transition states of various reactions are often carried out using composite methods like CBS-QB3. rsc.org This method includes an initial optimization at the B3LYP/6-311G(2d,d,p) level of theory. rsc.org Such calculations are crucial for obtaining accurate molecular geometries, which form the basis for all other computational predictions. Intrinsic reaction coordinate (IRC) calculations are also performed to ensure that the located transition states correctly connect the reactants and products on the potential energy surface. rsc.orgresearchgate.net

Public databases like PubChem provide computationally predicted properties based on the molecule's structure. For this compound, these include predictions of its partition coefficient (XlogP) and collision cross section (CCS) for various adduct ions, which relates to the molecule's shape and size in the gas phase. uni.lu

Table 1: Predicted Collision Cross Section (CCS) for this compound Adducts

Adductm/zPredicted CCS (Ų)

Data sourced from PubChemLite, calculated using CCSbase. uni.lu

Reaction Pathway Modeling and Transition State Analysis

Computational modeling is extensively used to map out potential reaction pathways and analyze the transition states involved. This is particularly valuable for understanding mechanisms like combustion, oxidation, and addition reactions.

A significant area of study for methyl esters is their combustion chemistry. Hydrogen abstraction is a key initial step in the oxidation of these fuels. A systematic theoretical study on the hydrogen abstraction reactions of unsaturated C6 methyl esters by hydrogen radicals provides detailed kinetic data. rsc.org In this study, high-pressure limit rate constants for each reaction site were calculated using conventional transition-state theory (TST) with the asymmetric Eckart method for quantum tunneling corrections. rsc.orgnih.gov The results show that for unsaturated esters, hydrogen abstraction from the allylic positions (adjacent to the C=C double bond) is favored due to lower reaction barrier heights compared to abstraction directly from the double bond carbons. rsc.org

For isomers like methyl-2-pentenoate, methyl-3-pentenoate, and methyl-4-pentenoate, the rate constants at different reaction sites show a clear trend, with allylic sites being the most reactive. rsc.org Branching ratio analysis, which determines the percentage of reaction occurring at each site, has been performed over a wide temperature range (500-2500 K) to understand how the dominant reaction pathways change with temperature. rsc.orgrsc.org

Another important reaction for α,β-unsaturated esters like this compound is the Michael addition. A fragment-based in silico profiler has been developed to predict the reactivity of Michael acceptors. ljmu.ac.uk In this study, the calculated activation energy (Eact) for the reaction of this compound was determined, providing a quantitative measure of its electrophilic reactivity. ljmu.ac.uk

Table 2: Calculated Kinetic Parameters for Reactions of this compound

Reaction TypeParameterComputational MethodFindingReference
Hydrogen AbstractionRate Constants & Branching RatiosCBS-QB3 // TST with Eckart TunnelingAbstraction at allylic sites is favored over abstraction from the C=C double bond. rsc.orgrsc.org
Michael AdditionActivation Energy (Eact)Quantum Chemical CalculationsUsed to develop a profiler for predicting chemical reactivity. ljmu.ac.uk

Spectroscopic Property Predictions

DFT calculations, particularly using the B3LYP functional with basis sets like 6-311+G(2d,p), are commonly used to compute nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C) and infrared (IR) vibrational frequencies. dergipark.org.tr To improve accuracy, the calculations are often performed by modeling the solvent environment using methods like the integral equation formalism polarizable continuum model (IEFPCM). dergipark.org.trnih.gov Calculated vibrational frequencies are typically scaled by empirical factors to better match experimental data. dergipark.org.tr

For α,β-unsaturated systems, computational chemistry can predict how the position of the double bond relative to the ester functional group affects characteristic spectroscopic signals, such as the C=O stretching frequency in the IR spectrum. semanticscholar.org These computational approaches allow for the systematic study of how structural changes influence spectroscopic outputs, providing a powerful predictive tool. ijirt.org Furthermore, advanced methods can simulate entire spectra, which can be invaluable for distinguishing between isomers or identifying unknown compounds. acs.org

Molecular Dynamics Simulations and Intermolecular Interactions

Molecular dynamics (MD) simulations offer a way to study the behavior of molecules over time, providing insights into bulk properties and intermolecular interactions. While no MD studies have focused specifically on this compound, extensive research on related fatty acid methyl esters (FAMEs) establishes a clear framework for such investigations. nih.govresearchgate.net

MD simulations of FAMEs typically employ force fields like the Generalized Amber Force Field (GAFF) or the Transferable Potentials for Phase Equilibria (TraPPE) model to describe the forces between atoms. nih.govresearchgate.net These simulations can accurately reproduce experimental properties like liquid densities and self-diffusivity coefficients across different temperatures. nih.gov

A key finding from simulations of FAMEs is the importance of intermolecular interactions between the polar ester head groups. nih.govd-nb.info Structural analyses from simulations have confirmed experimental hypotheses about liquid-phase molecular ordering, where FAMEs can form aggregates or clusters, such as head-to-head dimers, driven by these polar interactions. researchgate.netd-nb.info The unsaturated hydrocarbon tails, in turn, influence the packing and fluidity of the system. nih.gov MD simulations have been used to study the liquid-liquid phase equilibria of methyl esters with water and to calculate properties like interfacial tension, which are crucial for understanding their behavior in multiphase systems. researchgate.netrsc.org These established computational models and observed interaction patterns would be directly applicable to predicting the nanoscale behavior and bulk properties of this compound.

Applications of Methyl 4 Methyl 2 Pentenoate in Advanced Organic Synthesis

Methyl 4-methyl-2-pentenoate as a Building Block in Complex Molecule Synthesis

The chemical structure of this compound features two key reactive sites: the carbon-carbon double bond and the ester functional group. This duality allows it to serve as a versatile building block, or synthon, in multistep organic syntheses. Chemists can selectively target these sites to introduce new functional groups and build up a carbon skeleton.

The ester group can be hydrolyzed to the corresponding carboxylic acid, 4-methyl-2-pentenoic acid, which can then participate in a range of further transformations, such as conversion to acid chlorides, amides, or other esters. Alternatively, the ester can be reduced to an allylic alcohol. The carbon-carbon double bond can undergo various addition reactions, including hydrogenation to produce the saturated ester, methyl 4-methylpentanoate, or epoxidation to introduce a three-membered ring. These fundamental transformations allow for the incorporation of the isopentyl fragment of this compound into a larger, more complex molecular framework.

Role in Michael Addition Reactions and Conjugate Additions

One of the most significant applications of α,β-unsaturated esters like this compound is their role as electrophiles, or "Michael acceptors," in conjugate addition reactions. masterorganicchemistry.comresearchgate.net The Michael reaction is a widely used method for forming carbon-carbon bonds in a mild and efficient manner. libretexts.org In this reaction, a nucleophile, known as the "Michael donor," adds to the β-carbon of the α,β-unsaturated system, rather than directly at the carbonyl carbon (a process known as 1,2-addition). chemistrysteps.com

The general mechanism involves the attack of a nucleophile on the β-carbon, leading to the formation of a resonance-stabilized enolate intermediate. This intermediate is then protonated to yield the final 1,4-addition product. libretexts.org The reaction is thermodynamically favorable due to the formation of a strong carbon-carbon single bond at the expense of a weaker carbon-carbon pi bond. masterorganicchemistry.com

A wide range of nucleophiles can be employed as Michael donors in reactions with substrates like this compound. Softer, less basic nucleophiles generally favor the 1,4-conjugate addition pathway. chemistrysteps.com In contrast, harder, more basic nucleophiles like Grignard reagents tend to favor 1,2-addition to the carbonyl carbon. masterorganicchemistry.com Organocuprates, also known as Gilman reagents, are a notable exception as they are excellent nucleophiles for the 1,4-addition to α,β-unsaturated esters and ketones. masterorganicchemistry.comrsc.org

Nucleophile Class (Michael Donor)Specific ExampleExpected Product Type
Organocuprates (Gilman Reagents)Lithium dimethylcuprate ((CH₃)₂CuLi)β-Alkylated ester
EnolatesDiethyl malonate1,5-Dicarbonyl compound derivative
AminesPiperidineβ-Amino ester
ThiolsThiophenolβ-Thioether ester
CyanideSodium cyanide (NaCN)β-Cyano ester

Utilization in Pericyclic Reactions

This compound is also a suitable substrate for participation in pericyclic reactions, most notably the Diels-Alder reaction. wikipedia.org The Diels-Alder reaction is a powerful [4+2] cycloaddition that forms a six-membered ring by reacting a conjugated diene with a double or triple bond, known as the dienophile. ucalgary.ca This reaction is highly valued in organic synthesis for its ability to form two new carbon-carbon bonds and up to four new stereocenters in a single, stereospecific step. libretexts.org

In this context, this compound acts as the dienophile. The electron-withdrawing nature of the ester group polarizes the carbon-carbon double bond, making it electron-deficient and thus more reactive towards an electron-rich diene in a normal-demand Diels-Alder reaction. ucalgary.camasterorganicchemistry.com The reaction proceeds through a concerted, cyclic transition state, and the stereochemistry of the dienophile is retained in the resulting cyclohexene (B86901) product. pressbooks.pub For example, a reaction with a cyclic diene like cyclopentadiene (B3395910) would be expected to form a bicyclic adduct. Lewis acid catalysis can be employed to increase the rate and selectivity of Diels-Alder reactions involving α,β-unsaturated carbonyl compounds. nih.gov

Representative Diels-Alder Reaction:

Diene: 1,3-Butadiene

Dienophile: this compound

Product: Methyl 1,2,3,6-tetrahydro-4-isopropyl-2-benzoate (a substituted cyclohexene)

Precursor for Bioactive Compound Synthesis

The α,β-unsaturated carbonyl motif is a key structural feature found in a wide array of biologically active natural products and synthetic pharmaceuticals. researchgate.netnih.govmdpi.com Therefore, compounds like this compound serve as important starting materials or intermediates for the synthesis of these valuable molecules. The reactions discussed previously, such as the Michael addition and the Diels-Alder reaction, are fundamental strategies for constructing the complex carbon skeletons of bioactive compounds.

For instance, the conjugate addition of a nucleophile to this compound can be a key step in building a side chain or incorporating an isopentyl-like fragment into a larger molecule. Similarly, the Diels-Alder reaction can be used to rapidly construct the core cyclic systems found in many natural products, such as terpenoids and alkaloids. While direct synthesis of a specific bioactive compound from this compound may not be widely documented, its utility as a precursor is evident from the prevalence of the α,β-unsaturated ester functionality in synthetic strategies toward these targets. researchgate.net The functional group handles on the molecule provide a versatile platform for further chemical manipulation en route to a desired bioactive target.

Polymerization Science and Methyl 4 Methyl 2 Pentenoate Derivatives

Monomer for Homopolymerization Studies

Dedicated research focusing specifically on the homopolymerization of methyl 4-methyl-2-pentenoate is not extensively documented in publicly available literature. The polymerization of α,β-unsaturated esters can be challenging, and is often influenced by the steric hindrance around the double bond. For this compound, the isopropyl group at the γ-position, adjacent to the carbon-carbon double bond, may present significant steric hindrance. This could potentially lower the rate of propagation and the ceiling temperature for polymerization, making it difficult to achieve high molecular weight polymers under typical radical or anionic polymerization conditions.

While direct studies are scarce, research on related structures provides some context. For instance, the polymerization of other five-membered ring monomers with exocyclic double bonds, such as α-methylene-γ-butyrolactones, has been successfully achieved through various methods including radical, anionic, and organocatalytic polymerizations. frontiersin.org These monomers, despite their own structural complexities, can form polymers with high glass transition temperatures. frontiersin.org However, the acyclic and sterically demanding nature of this compound distinguishes it from these cyclic analogues. A safety data sheet for the related compound, 2-methyl-4-pentenoic acid, notes that hazardous polymerization does not occur, which may suggest a low propensity for uncontrolled, spontaneous polymerization. thermofisher.com Further empirical studies are required to fully elucidate the homopolymerization behavior of this compound and the properties of the resulting poly(this compound).

Co-monomer in Copolymerization Research

While homopolymerization data is limited, derivatives of this compound have been successfully incorporated into polymer chains as co-monomers, demonstrating their utility in modifying polymer properties. These studies often utilize isomers or functionalized versions of the pentenoate structure.

One notable example involves the synthesis of polysiloxane copolymers. In this research, ethyl 2-methyl-4-pentenoate, an isomer of the target compound, was used in a hydrosilation reaction. kpi.ua It was copolymerized with a silyl (B83357) ketene (B1206846) acetal (B89532) derivative of the same ester to create functionalized polysiloxanes. This approach allows for the preparation of copolymers with a controlled ratio of pendant ester and silyl ketene acetal groups. kpi.uapsu.edu

In another area, derivatives of the parent pentenoic acid are used to create novel biodegradable polymers. For example, glycidyl (B131873) 4-pentenoate (GPA), synthesized from 4-pentenoic acid, has been copolymerized with carbon dioxide. frontiersin.org This reaction, catalyzed by a SalenCoCl/PPNCl system, produces bio-based polycarbonates with pendant vinyl groups, offering a route to functional and potentially biodegradable materials. frontiersin.org The conditions for this copolymerization were optimized to achieve high conversion of the epoxide and control over the polymer's molecular weight. frontiersin.org

The following table summarizes representative copolymerization studies involving derivatives of this compound.

Co-monomers Catalyst/Initiator System Resulting Copolymer Key Findings
Ethyl 2-methyl-4-pentenoate & Silyl ketene acetal derivativePlatinum catalyst (H₂PtCl₆)Silyl ketene acetal-functionalized polysiloxane copolymerDemonstrates the use of a pentenoate ester in hydrosilation to form functional graft copolymers on a polysiloxane backbone. kpi.uapsu.edu
Glycidyl 4-pentenoate (GPA) & Carbon Dioxide (CO₂)SalenCoCl/PPNClBio-based polycarbonate with vinyl side chainsAchieved nearly 100% epoxide conversion and produced polycarbonates with molecular weights up to 17.1 kg/mol . frontiersin.org

Control of Polymer Architecture through this compound Integration

Perhaps the most significant application of this compound and its derivatives in polymer science is in the precise control of polymer architecture. These compounds have been employed as chain transfer agents to regulate molecular weight and as key components in the synthesis of initiators for creating complex structures like block and graft copolymers.

Synthesis of Block Copolymers: Derivatives of methyl pentenoate are instrumental in synthesizing dual initiators, which are molecules capable of initiating two different types of polymerization mechanistically. This is a sophisticated method for producing well-defined block copolymers. For instance, methyl 3,3-dimethyl-4-pentenoate was used as a starting material to create a dual initiator for both quasi-living carbocationic polymerization and atom transfer radical polymerization (ATRP). researchgate.net This initiator was first used to polymerize isobutylene (B52900), and the resulting polyisobutylene (B167198) macroinitiator was then used to initiate the ATRP of methyl acrylate, yielding a poly(isobutylene-b-methyl acrylate) diblock copolymer. researchgate.net

Synthesis of Graft Copolymers: Graft copolymers, which feature a polymer backbone with polymeric side chains, have been prepared using pentenoate derivatives. In one approach, poly(methylhydrosiloxane) (B7799882) is functionalized through hydrosilation using ethyl 2-methyl-4-pentenoate. kpi.uapsu.edu The ester-bearing polysiloxane can then be further modified or used as a backbone for grafting other polymers, leading to materials with tailored properties such as high dielectric constants. kpi.uapsu.edu

The table below details examples where pentenoate derivatives are used to control polymer architecture.

Pentenoate Derivative Application Monomer(s) Resulting Architecture Mechanism/Key Finding
This compoundChain Transfer Agentexo,exo-5,6-bis(methoxymethyl)-7-oxabicyclo[2.2.1]hept-2-eneControlled molecular weight polymerUsed in Ring-Opening Metathesis Polymerization (ROMP) to regulate polymer chain length. smolecule.com
Methyl 3,3-dimethyl-4-pentenoatePrecursor for Dual InitiatorIsobutylene, Methyl AcrylateDiblock Copolymer (PIB-b-PMA)The pentenoate is converted into an initiator for both carbocationic and atom transfer radical polymerization (ATRP). researchgate.net
Ethyl 2-methyl-4-pentenoateGrafting MonomerPoly(methylhydrosiloxane) backboneGraft CopolymerThe pentenoate is attached to a polysiloxane backbone via hydrosilation, creating functional side chains. kpi.uapsu.edu
Methyl 2,2-dimethyl-4-phenyl-4-pentenoateAddition-Fragmentation CTAMethyl Methacrylate (MMA), StyreneTelechelics, Block or Graft CopolymersAs a dimer of monomers, it can control molecular weight and introduce functionality at chain ends. google.comgoogle.com

Synthesis and Academic Research on Derivatives and Analogues of Methyl 4 Methyl 2 Pentenoate

Synthesis of Substituted Methyl Pentenoates

The synthesis of substituted methyl pentenoates is achieved through various chemical strategies, tailored to introduce specific functional groups and control stereochemistry. One established method involves the methanolysis of cinnamoyl- and (5-phenyl-2,4-pentadienoyl)ketene dithioacetals using an ether-boron trifluoride complex and mercury(II) chloride, which yields methyl 5-aryl-3-oxo-4-pentenoates. thieme-connect.com Another approach is the lipase-catalyzed transesterification, which has been successfully employed to produce syn- and anti-methyl 2-substituted 3-hydroxy-4-pentenoates with high optical purity. thieme-connect.com

For the creation of α-substituted γ-methyl γ-lactones, a two-step process starting with methyl trans-4-oxo-2-pentenoate has been developed. um.edu.mt This involves a regiospecific Michael addition of nitroalkanes, followed by a chemoselective reduction. um.edu.mt Additionally, a two-step synthesis for methyl (E)-5-nitro-2-pentenoate has been described, which begins with the addition of nitrous acid to acrolein and is followed by a Wittig olefination, resulting in a 92:8 mixture of E:Z isomers. tandfonline.com The production of methyl 3,3-dimethyl-4-pentenoate, an important intermediate for pyrethroid insecticides, can be accomplished through the isomerization and Claisen rearrangement of 2-methyl-3-butene-2-ol and trimethyl orthoacetate using a phosphoric acid catalyst and a reaction rectification technology. google.com

Synthetic MethodStarting MaterialsProduct ClassKey Features
Methanolysis Cinnamoylketene dithioacetalsMethyl 5-aryl-3-oxo-4-pentenoatesUses ether-boron trifluoride and mercury(II) chloride. thieme-connect.com
Lipase-Catalyzed Transesterification Methyl 2-substituted-3-hydroxy-4-pentenoatesEnantiomerically pure (3R)-alcoholsAchieves high enantioselectivity. thieme-connect.com
Michael Addition & Reduction Methyl trans-4-oxo-2-pentenoate, Nitroalkanesα-Substituted γ-methyl γ-lactonesTwo-step, regiospecific synthesis. um.edu.mt
Nitrous Acid Addition & Wittig Olefination AcroleinMethyl (E)-5-nitro-2-pentenoateTwo-step process yielding a 92:8 E/Z mixture. tandfonline.com
Isomerization & Claisen Rearrangement 2-Methyl-3-butene-2-ol, Trimethyl orthoacetateMethyl 3,3-dimethyl-4-pentenoateEmploys a phosphoric acid catalyst and reaction rectification. google.com

Investigations into Stereoisomeric Derivatives

The spatial arrangement of atoms within methyl pentenoate derivatives can lead to significant differences in their chemical and biological properties. Research has focused on understanding and exploiting the characteristics of specific stereoisomers.

The asymmetric hydrogenation of β-substituted dehydro-β-amino acid esters, such as Methyl (E)-3-acetamido-4-methyl-2-pentenoate, is a key area of research for producing chiral β-amino acids. uva.nl The crystal structure of Methyl (E)-3-acetamido-4-methyl-2-pentenoate reveals it to be an E isomer, with molecules forming one-dimensional chains through N—H⋯O hydrogen bonds. researchgate.net Studies on related compounds, like Methyl (E)-3-acetamido-2-pentenoate, show that these molecules can be assembled into chains via intermolecular interactions. researchgate.net The development of novel transition metal catalysts, particularly those with conformationally rigid chiral phosphine (B1218219) and phosphite (B83602) ligands, has been crucial for these asymmetric hydrogenations. uva.nlgoogle.com For instance, Rhodium complexes with DPenphos-H ligands have demonstrated high enantioselectivity (92−96% e.e.) in the hydrogenation of (E)- or (Z)-β-substituted dehydro-β-amino acid esters. uva.nl

An important derivative, methyl (E)-3-(2-hydroxyethyl)-4-methyl-2-pentenoate, has been identified as a male-produced sex pheromone for the neotropical root weevil Diaprepes abbreviatus, a significant pest of citrus and other plants. researchgate.netnih.govusda.gov This unsaturated hydroxy-ester was isolated from the headspace and feces of male weevils and identified using gas chromatography-coupled electroantennogram detection (GC-EAD), gas chromatography-mass spectrometry (GC-MS), and nuclear magnetic resonance spectroscopy (NMR). nih.govusda.govgoogle.com

The synthesis of this pheromone yields an 86:14 mixture of the active (E)-isomer and the inactive (Z)-isomer, along with a lactone breakdown product. nih.govusda.govgoogle.com Bioassays confirm the activity of the synthetic E-isomer. In a two-choice olfactometer bioassay, female D. abbreviatus were significantly attracted to both the natural pheromone and the synthetic (E)-isomer when compared with clean air. nih.govusda.gov Conversely, neither the (Z)-isomer nor the lactone elicited an antennal or behavioral response from the weevils. nih.govgoogle.com This high degree of stereospecificity is critical for its function as a chemical signal.

CompoundStereoisomerBioactivity in D. abbreviatus
Methyl 3-(2-hydroxyethyl)-4-methyl-2-pentenoate (E)-isomerActive, attracts females. nih.govusda.gov
Methyl 3-(2-hydroxyethyl)-4-methyl-2-pentenoate (Z)-isomerInactive. nih.govusda.govgoogle.com
Lactone Breakdown Product N/AInactive. nih.govusda.govgoogle.com

Structure-Activity Relationship Studies for Specific Research Applications

Structure-activity relationship (SAR) studies are essential for optimizing the biological or chemical effects of methyl pentenoate derivatives. By systematically modifying the chemical structure, researchers can identify key functional groups and structural motifs responsible for a compound's activity.

For example, in the development of novel antimicrobial agents, a series of functionalized 1-pentyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolines (THIQs) were synthesized, including a methyl pentanoate-THIQ derivative. nih.gov The evaluation of these compounds for bactericidal and fungicidal activity helped establish clear SARs, with certain halogenated esters and carbamates showing the most significant antimicrobial effects. nih.gov

In the field of oncology, SAR studies on the natural product NBRI16716B, which contains a 5-hydroxy-3-methylpentenoyl side chain, have been conducted. jst.go.jp These studies indicated that the hydroxamate structures in the side chains are indispensable for the compound's antitumor activity. jst.go.jp Similarly, research on cyclodepsipeptide trichodestruxin D derivatives for antitumor applications demonstrated that the configuration of the 2-hydroxy-4-methyl-pentenoic acid residue plays a pivotal role in their inhibitory activity against cancer cell proliferation and migration. researchgate.net

Functionalized Methyl Pentenoates as Intermediates in Advanced Synthesis

Functionalized methyl pentenoates are valuable building blocks in organic synthesis due to their versatile reactivity. They serve as key intermediates in the construction of more complex molecules and materials.

For instance, the practical method of obtaining syn- and anti-methyl 2-substituted 3-hydroxy-4-pentenoates through lipase-catalyzed transesterification provides access to other synthetically useful intermediates, such as 1,2-amino alcohols, which are less available from natural sources. thieme-connect.com These intermediates are crucial components in the synthesis of natural products and pharmaceuticals, including the side chain of Taxol. thieme-connect.com

In materials science, methyl 4-pentenoate has been used for the functionalization of silicon nanoparticles (Si-np). escholarship.org Through thermal hydrosilylation, the methyl ester group is attached to the surface of hydride-terminated silicon nanoparticles. escholarship.org This surface modification can then be further manipulated, for example, through base hydrolysis of the methyl ester to create carboxyl-functionalized nanoparticles, altering the material's properties for specific applications. escholarship.org Furthermore, methyl trans-4-oxo-2-pentenoate serves as a precursor for a variety of functionalized 3,5-disubstituted butyrolactones, expanding its utility as a versatile synthetic intermediate. um.edu.mt

Advanced Analytical Methodologies for Detection and Quantification of Methyl 4 Methyl 2 Pentenoate

Development of Highly Sensitive Detection Methods

The development of methods capable of detecting trace amounts of Methyl 4-methyl-2-pentenoate is a significant area of analytical research. High sensitivity is paramount, particularly in fields like chemical ecology where compounds may be active at very low concentrations.

Gas Chromatography-Electroantennographic Detection (GC-EAD): One of the most sensitive and selective detection methods for biologically active volatile compounds is Gas Chromatography-Electroantennographic Detection (GC-EAD). science.govfrontiersin.org This technique couples the high-resolution separation power of gas chromatography with the specificity of an insect's antenna, which serves as a biological detector. researchgate.net While the GC separates the components of a volatile mixture, the EAD records real-time nerve impulses from the antenna in response to compounds that are olfactorily active for that specific insect. researchgate.netscience.gov This approach is exceptionally effective for identifying insect semiochemicals, such as pheromones, from complex natural extracts. science.gov For instance, the related compound methyl (E)-3-(2-hydroxyethyl)-4-methyl-2-pentenoate was successfully identified as a male-produced pheromone in the neotropical root weevil using GC-EAD. researchgate.net This highlights the method's capacity to pinpoint biologically relevant molecules, a capability that is directly applicable to the study of this compound if it were to be investigated as a semiochemical.

Novel Sensor Technologies: Beyond traditional chromatography, research into novel sensor technologies for volatile organic compounds (VOCs) offers pathways to highly sensitive and real-time detection. acs.org Optical sensors and chemoresistive sensors are two such emerging areas. nih.govresearchgate.net For example, surface plasmon resonance imaging (SPRi) has been used to create olfactory biosensors with odorant-binding proteins that can detect certain VOCs at picomolar concentrations. nih.gov Another approach involves quartz crystal microbalance (QCM) sensors coated with specific polymers, which have shown high sensitivity to other organic compounds. acs.org While these specific technologies have not yet been documented for the direct detection of this compound, the principles underlying their development—utilizing specific molecular interactions to generate a measurable signal—are broadly applicable for creating future dedicated, highly sensitive sensors. nih.govresearchgate.net

Separation and Quantification in Complex Mixtures

Isolating and measuring the amount of this compound within a complex sample matrix requires robust separation techniques. Gas chromatography and high-performance liquid chromatography are the primary methods employed for this purpose.

Gas Chromatography (GC) and GC-Mass Spectrometry (GC-MS): Gas chromatography is the foremost technique for analyzing volatile esters like this compound. nih.gov The choice of the capillary column's stationary phase is critical for achieving separation from other components. cdnsciencepub.com For general analysis of fatty acid methyl esters (FAMEs), polar phases like polyethylene (B3416737) glycol (Carbowax-type) or more polar biscyanopropyl phases are often used to resolve isomers. cdnsciencepub.com

When coupled with a mass spectrometer (MS), GC becomes a powerful tool for both quantification and definitive identification. In electron ionization (EI) mode, this compound is expected to show a molecular ion peak (M⁺) at a mass-to-charge ratio (m/z) of 128, corresponding to its molecular weight. scbt.com The fragmentation pattern provides a structural fingerprint for confirmation. A related technique, comprehensive two-dimensional gas chromatography (GC×GC–MS), offers significantly enhanced resolution, which is invaluable for separating target compounds in highly complex matrices like essential oils or environmental samples. nih.gov

A key challenge in the GC analysis of some unsaturated esters can be their thermal instability, which may lead to isomerization or degradation in the hot GC injection port. researchgate.net Cool-on-column injection techniques can mitigate this issue by introducing the sample directly onto the column at a lower temperature.

High-Performance Liquid Chromatography (HPLC): For less volatile or thermally sensitive compounds, reversed-phase high-performance liquid chromatography (RP-HPLC) is a viable alternative. bohrium.com Unsaturated methyl esters can be effectively separated using C18 columns with a mobile phase typically consisting of acetonitrile (B52724) and water. nih.govresearchgate.net Detection is commonly achieved using ultraviolet (UV) detectors, especially for α,β-unsaturated esters which possess a chromophore, or with more universal detectors like evaporative light-scattering detectors (ELSD). researchgate.netresearchgate.net The combination of RP-HPLC with GC has proven effective for precisely evaluating the content of isomers in complex oil samples. nih.gov

TechniqueStationary Phase / ColumnMobile Phase / Carrier GasDetectorApplication Notes
GC-MSCapillary Column (e.g., DB-5, Carbowax-type)HeliumMass Spectrometer (MS), Flame Ionization Detector (FID)Standard method for volatile esters. Provides structural confirmation via fragmentation patterns (e.g., M+ at m/z 128).
GC-EADCapillary ColumnHeliumElectroantennogram (EAG)Ultra-sensitive for detecting biologically active compounds like pheromones. science.govfrontiersin.org
RP-HPLCC18 (Octadecylsilane)Acetonitrile/WaterUV, Evaporative Light-Scattering (ELSD)Suitable for separating unsaturated esters based on chain length and unsaturation. nih.govresearchgate.net

Isotopic Labeling for Mechanistic Studies

Isotopic labeling is a powerful technique used to trace the journey of atoms through chemical reactions or metabolic pathways, providing deep insight into reaction mechanisms. wikipedia.orgnumberanalytics.com This is accomplished by replacing an atom in the molecule, such as ¹²C or ¹H, with one of its heavier, stable isotopes, like ¹³C or deuterium (B1214612) (²H). numberanalytics.com

Application with Nuclear Magnetic Resonance (NMR): When a labeled compound is analyzed by Nuclear Magnetic Resonance (NMR) spectroscopy, the labeled atom acts as a beacon. numberanalytics.com For example, incorporating a ¹³C label allows for the use of ¹³C NMR and advanced two-dimensional techniques like Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple-Bond Correlation (HMBC) to definitively track the position of the label in the final product. researchgate.net This information is crucial for distinguishing between proposed reaction pathways. While macromolecular studies often use isotopes to simplify complex spectra, the same principles are applied in small molecule chemistry to elucidate mechanisms. acs.orgnih.gov

Application with Mass Spectrometry (MS): In mass spectrometry, isotopic labeling helps to unravel fragmentation pathways. A molecule containing a heavy isotope will have a higher molecular weight. By observing which fragments retain the isotopic label, chemists can deduce how the molecule breaks apart in the mass spectrometer. For instance, if this compound were labeled with ¹³C at the carbonyl carbon, the molecular ion would shift from m/z 128 to 129. Observing whether key fragments also shift by one mass unit would confirm their origin relative to the carbonyl group. This detailed mechanistic information is invaluable for both structural elucidation and understanding chemical reactivity. wikipedia.org

While specific studies employing isotopic labeling on this compound are not prevalent in published literature, the established principles of using isotopes in conjunction with NMR and MS are standard and powerful tools for such mechanistic investigations in organic chemistry. numberanalytics.comnumberanalytics.com

Future Directions and Emerging Research Avenues for Methyl 4 Methyl 2 Pentenoate

Exploration of New Catalytic Systems for Transformations

The development of novel and efficient catalytic systems is paramount for unlocking the synthetic potential of Methyl 4-methyl-2-pentenoate. Future research will likely focus on catalysts that can selectively transform the molecule's carbon-carbon double bond and ester functional group.

Hydrogenation and Hydroformylation: Investigations into selective hydrogenation of the double bond to produce methyl 4-methylpentanoate, a saturated ester, could be valuable. This would require catalysts that are highly selective and avoid the reduction of the ester group. Furthermore, exploring hydroformylation reactions to introduce a formyl group at various positions could lead to the synthesis of valuable bifunctional molecules.

Asymmetric Catalysis: The development of chiral catalysts for asymmetric transformations of this compound is a significant area for future research. This could lead to the enantioselective synthesis of derivatives with potential applications in the pharmaceutical and agrochemical industries. For instance, rhodium-catalyzed asymmetric hydrogenation has been successfully applied to similar unsaturated ketones, suggesting its potential applicability to this substrate. researchgate.net

Metathesis Reactions: Olefin metathesis offers a powerful tool for carbon-carbon bond formation. Research into the application of metathesis catalysts, such as those based on ruthenium or molybdenum, with this compound could open up pathways to novel oligomers and polymers.

A summary of potential catalytic transformations for this compound is presented in the table below.

Catalytic TransformationPotential Catalyst TypePotential Product(s)
Selective HydrogenationHeterogeneous (e.g., Pd/C, Ni) or Homogeneous (e.g., Wilkinson's catalyst)Methyl 4-methylpentanoate
Asymmetric HydrogenationChiral Rhodium or Ruthenium complexesEnantiomerically enriched Methyl 4-methylpentanoate
HydroformylationRhodium or Cobalt complexes with phosphine (B1218219) ligandsBranched and linear aldehydes
Olefin MetathesisRuthenium-based (e.g., Grubbs' catalyst) or Molybdenum-based catalystsOligomers, polymers, and other unsaturated compounds

Sustainable Synthesis and Green Chemistry Applications

Future research will increasingly emphasize the development of sustainable and environmentally friendly methods for the synthesis and application of this compound.

Bio-based Feedstocks: A key area of investigation will be the production of this compound from renewable resources. This could involve the catalytic conversion of biomass-derived platform molecules.

Greener Reaction Conditions: The use of greener solvents, such as ionic liquids or supercritical fluids, and the development of solvent-free reaction conditions will be crucial. nih.gov Additionally, employing catalytic systems that operate under milder temperatures and pressures will contribute to more sustainable processes.

Atom Economy: Designing synthetic routes that maximize atom economy, thereby minimizing waste generation, will be a central theme in future research. This includes exploring tandem reactions where multiple transformations occur in a single pot.

Integration into Novel Materials Science Research

The presence of a polymerizable double bond and an ester functional group makes this compound an interesting candidate for materials science applications.

Monomer for Polymer Synthesis: Future studies could explore the polymerization and copolymerization of this compound to create novel polymers with unique properties. The resulting polyesters could exhibit interesting thermal and mechanical properties. The closely related monomer, 4-methyl-1-pentene, is used to produce poly(4-methyl-1-pentene) (PMP), a high-performance thermoplastic with applications in areas like medical devices and gas-permeable membranes. mdpi.commdpi.com Research could investigate if polymers derived from this compound offer complementary or enhanced properties.

Functional Coatings and Adhesives: The ester group can promote adhesion to various surfaces, and the double bond can be used for cross-linking. This suggests that this compound could be a valuable component in the formulation of functional coatings, adhesives, and resins.

Biodegradable Materials: Research into the synthesis of biodegradable polymers and copolymers incorporating this compound could be a promising avenue, particularly given the growing demand for environmentally friendly materials.

Advanced Mechanistic Insights through Combined Experimental and Computational Approaches

A fundamental understanding of the reaction mechanisms involving this compound is essential for optimizing existing transformations and designing new ones.

Kinetic and Spectroscopic Studies: Detailed kinetic studies, coupled with in-situ spectroscopic techniques such as NMR and IR, can provide valuable information about reaction pathways, intermediates, and transition states. For instance, NMR has been used to study the degradation of similar methyl esters. mdpi.com

Computational Modeling: Density Functional Theory (DFT) and other computational methods can be employed to model reaction mechanisms at the molecular level. nih.gov Such studies can elucidate the role of catalysts, predict reaction outcomes, and guide the design of more efficient catalytic systems. Combined experimental and computational studies have proven effective in understanding the decomposition pathways of other methyl esters. researchgate.net

Structure-Reactivity Relationships: A synergistic approach combining experimental and computational studies can help establish clear structure-reactivity relationships. This knowledge is crucial for the rational design of future synthetic methodologies and materials with desired properties.

Q & A

Q. What are the established synthetic routes for Methyl 4-methyl-2-pentenoate, and how can reaction conditions be optimized to minimize isomerization?

  • Methodological Answer : The compound is synthesized via a multi-step route starting from esterification or condensation reactions. For example, methyl (E)-3-(2-hydroxyethyl)-4-methyl-2-pentenoate is synthesized using a stereoselective approach involving Claisen condensation or Wittig reactions to favor the E-isomer . Optimizing reaction conditions (e.g., temperature control below 40°C, inert atmosphere) and using catalysts like Lewis acids can reduce isomerization. Monitoring via GC-EAD and NMR helps track stereochemical purity, with typical E/Z ratios of 86:14 observed .

Table 1: Key Reaction Parameters

ParameterOptimal ConditionImpact on Yield/Purity
Temperature25–40°CHigher temps increase Z-isomer
SolventDry THF or HexaneReduces side reactions
CatalystLewis acids (e.g., BF₃·OEt₂)Enhances stereoselectivity

Q. What analytical techniques are most effective for characterizing this compound and its isomers?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H and ¹³C NMR (e.g., in CDCl₃ or C₆D₆) identify stereoisomers via distinct splitting patterns (e.g., doublets at 0.79–1.12 ppm for methyl groups) and NOE experiments to confirm E-configuration .
  • GC-EAD/MS : Gas chromatography coupled with electroantennographic detection (GC-EAD) distinguishes bioactive E-isomers in pheromone studies, while MS confirms molecular ions (m/z 128.169) .
  • Polarimetry : Measures optical activity due to chiral centers, though purity must first be verified via chromatography .

Advanced Research Questions

Q. How does the stereochemistry of this compound influence its biological activity, and what methodologies are used to study this?

  • Methodological Answer : The E-isomer is bioactive in pheromone systems (e.g., Diaprepes abbreviatus weevil attraction), while the Z-isomer and lactone byproducts are inactive . To study this:

Behavioral Assays : Y-tube olfactometers test insect response to synthetic isomers.

GC-EAD : Isolates antennal responses to specific stereoisomers.

Stereochemical Stability Studies : Monitor isomerization under varying pH/temperature using HPLC or chiral GC columns .

Table 2: Biological Activity by Isomer

IsomerBioactivity (GC-EAD Response)Stability in CDCl₃
E-isomerStrong antennal signalProne to lactonization over time
Z-isomerNo responseStable under inert conditions

Q. What are the challenges in maintaining the stability of this compound during storage and experimental procedures, and how can they be mitigated?

  • Methodological Answer :
  • Isomerization : Occurs in protic solvents (e.g., CDCl₃) or elevated temperatures. Store at –20°C under nitrogen and use anhydrous solvents .
  • Lactonization : The hydroxyethyl side chain cyclizes to form a lactone. Add stabilizers like BHT (butylated hydroxytoluene) and avoid acidic conditions .
  • Analytical Verification : Pre-experiment NMR checks (e.g., olefinic proton singlet at 5.80 ppm) ensure compound integrity .

Data Contradictions and Resolution

Q. How should researchers address discrepancies in reported physical properties (e.g., boiling point) of this compound?

  • Methodological Answer : Variations in boiling point (e.g., 74–75°C at 46 mmHg vs. 47°C flash point) arise from purity or measurement techniques. To resolve:

Purification : Use fractional distillation or prep-HPLC to isolate high-purity samples.

Standardized Methods : Replicate measurements under controlled conditions (e.g., ASTM D86 for boiling point).

Cross-Validation : Compare data with authoritative databases like NIST (m/z 128.169) .

Safety and Handling in Research Settings

Q. What are the critical safety protocols for handling this compound in laboratory settings?

  • Methodological Answer :
  • PPE : Wear nitrile gloves, chemical goggles, and lab coats. Use respiratory protection if airborne concentrations exceed 1 ppm .
  • Ventilation : Conduct reactions in fume hoods with <10% air recirculation.
  • Spill Management : Absorb with inert materials (e.g., vermiculite) and dispose as hazardous waste .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.